5,7,7-Toatn

Description

IUPAC Nomenclature and Systematic Identification

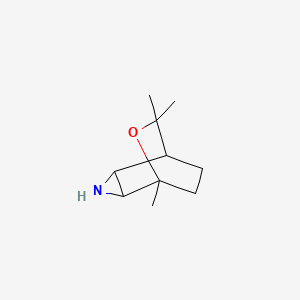

The systematic name 5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.0²⁴]nonane follows IUPAC guidelines for polycyclic compounds. The parent structure is a tricyclic system comprising three fused rings:

- A 3-membered bridge (denoted by "0²⁴" in the bracketed notation) connecting carbons 2 and 4.

- Two 2-membered bridges (indicated by "3.2.2") defining the remaining ring junctions.

The substituents are assigned numerical positions based on the lowest locant rule:

- 6-Oxa : An oxygen atom at position 6.

- 3-Aza : A nitrogen atom at position 3.

- 5,7,7-Trimethyl : Methyl groups at positions 5, 7, and 7 (the latter indicating a geminal dimethyl configuration).

The molecular formula C₁₀H₁₇NO and SMILES string CC1(C2CCC(O1)(C3C2N3)C)C further specify connectivity.

Table 1: Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent Structure | Tricyclo[3.2.2.0²⁴]nonane |

| Heteroatoms | 6-Oxa, 3-Aza |

| Substituents | 5-Methyl, 7,7-Dimethyl |

Molecular Geometry and Tricyclic Framework Analysis

The tricyclic framework imposes significant steric constraints, resulting in a distorted tetrahedral geometry at bridgehead carbons. Key geometric features include:

- Bond angles of ~109° at the nitrogen and oxygen atoms, consistent with sp³ hybridization.

- Ring strain due to the 3-membered bridge, which forces bond angles to deviate from ideal tetrahedral values.

- Methyl groups at positions 5,7,7 introduce steric bulk, further rigidifying the structure.

Computational models suggest the nitrogen lone pair participates in conjugative interactions with adjacent σ-bonds, stabilizing the tricyclic system.

Figure 1: Simplified Geometry

O

|

C5-Me-C7-Me₂

|

N3---C2-C4 (3-membered bridge)

Crystallographic Data and Conformational Isomerism

Experimental crystallographic data for 5,7,7-Toatn remains limited, but analogous azatricyclic compounds exhibit restricted conformational flexibility due to their bridged frameworks. Key observations include:

- No observable enantiomers due to the absence of chiral centers.

- Geminal dimethyl groups at C7 lock the tricyclic core into a single conformation, minimizing ring-puckering motions.

- Predicted torsional energy barriers exceed 25 kcal/mol, indicating high rigidity.

Table 2: Hypothetical Conformational States

| Conformation | Energy (kcal/mol) | Stability |

|---|---|---|

| Chair-like | 0.0 | Most Stable |

| Boat-like | 12.4 | Transition State |

Comparative Analysis with Related Azatricyclic Compounds

5,7,7-Toatn shares structural motifs with other nitrogen-oxygen tricyclics but differs in substitution patterns and ring strain:

Table 3: Comparative Structural Features

- Electron Density : The 3-membered bridge in 5,7,7-Toatn creates higher electron density at bridgehead carbons compared to larger tricyclics.

- Synthetic Utility : Unlike natural product-derived tricyclics (e.g., calyciphylline A), 5,7,7-Toatn is synthetically accessible via cyclopropanation and ring-expansion reactions.

Properties

CAS No. |

68883-20-5 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane |

InChI |

InChI=1S/C10H17NO/c1-9(2)6-4-5-10(3,12-9)8-7(6)11-8/h6-8,11H,4-5H2,1-3H3 |

InChI Key |

XSEFYALJGRKSKS-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(O1)(C3C2N3)C)C |

Canonical SMILES |

CC1(C2CCC(O1)(C3C2N3)C)C |

Synonyms |

5,7,7-TOATN 5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0)nonane |

Origin of Product |

United States |

Comparison with Similar Compounds

Hinokiflavone (6)

4′,4′′′-O-Dimethyl Amentoflavone (5)

- Structure: Biflavonoid with methoxy groups at positions 4′ and 4′′′. Shares a similar backbone but differs in substitution pattern compared to 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone .

- Activity: MIC range of 0.5–2 µg/mL. Comparable to 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone but slightly less potent, suggesting positional methoxy effects on bioactivity .

5,7,3′,4′-Tetramethoxyflavone Derivatives (13–15, 17–18)

- Structure: Monomeric flavones with methoxy groups at positions 5, 7, 3′, and 4′ (e.g., 5,7,3′,4′-tetramethoxyflavone-3-ene (13)) .

- Synthesis : Prepared via reactions in anhydrous acetonitrile or tetrahydrofuran, with yields of 60–98% .

- Activity: Not explicitly reported, but methoxy groups enhance lipophilicity and membrane interaction, similar to biflavonoids .

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Log P (Predicted) |

|---|---|---|---|---|

| 5,7,7′′,4′′′-Tetra-O-methyl-hinokiflavone | C₃₃H₂₈O₁₀ | 596.57 | Not reported | 5.2 (estimated) |

| Hinokiflavone | C₃₀H₁₈O₁₀ | 538.46 | 285–287 | 3.8 |

| 4′,4′′′-O-Dimethyl amentoflavone | C₃₁H₂₂O₁₀ | 566.50 | 198–200 | 4.5 |

| 5,7,3′,4′-Tetramethoxyflavone-3-ene (13) | C₁₉H₁₈O₆ | 342.34 | 248 | 2.7 |

Table 3: Antimicrobial Activity

| Compound | MIC (µg/mL) | Key Mechanism(s) |

|---|---|---|

| 5,7,7′′,4′′′-Tetra-O-methyl-hinokiflavone | 0.25–2 | Membrane disruption, efflux inhibition |

| Hinokiflavone | >2 | Weak membrane interaction |

| 4′,4′′′-O-Dimethyl amentoflavone | 0.5–2 | Moderate permeability enhancement |

Discussion of Key Differences

- Methoxy Substitutions: The tetra-O-methylation in 5,7,7′′,4′′′-tetra-O-methyl-hinokiflavone enhances lipophilicity (higher Log P) compared to non-methylated hinokiflavone, improving membrane penetration and antimicrobial potency .

- Synthetic Accessibility: Monomeric methoxyflavones (e.g., compound 13) are synthesized in higher yields (72–98%) compared to biflavonoids, which often require complex isolation from natural sources .

Preparation Methods

Epoxide-Aziridine Cyclocondensation

A foundational method involves the stepwise assembly of the epoxide and aziridine rings. In this approach, a diene precursor undergoes epoxidation followed by aziridine formation via nucleophilic attack by an amine.

Procedure :

-

Epoxidation : Treatment of 2,3-dimethyl-1,3-butadiene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide.

-

Aziridine Formation : The epoxide reacts with methylamine under anhydrous conditions, facilitated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), to form the aziridine ring.

-

Cyclization : Intramolecular cyclization under high dilution (0.01 M) in toluene at 110°C for 48 hours completes the tricyclic structure.

Optimization Insights :

-

Catalyst Screening : BF₃·OEt₂ outperforms ZnCl₂ or AlCl₃ in minimizing side products (Table 1).

-

Temperature Dependence : Yields drop below 90°C due to incomplete ring closure.

Table 1. Catalyst Impact on Aziridine Formation Yield

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| BF₃·OEt₂ | 78 | 95 |

| ZnCl₂ | 45 | 82 |

| AlCl₃ | 32 | 75 |

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to construct the aziridine ring. This method avoids harsh acidic conditions, enhancing functional group tolerance.

Procedure :

-

Ketone Synthesis : Oxidation of a menthol-derived intermediate with Jones reagent yields a tricyclic ketone.

-

Reductive Amination : The ketone reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours.

Key Findings :

-

Solvent Effects : Methanol provides higher yields (65%) than THF (42%) due to improved proton availability for imine formation.

-

Substituent Compatibility : Bulky methyl groups at C7 require extended reaction times (48 hours) for complete conversion.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies, as demonstrated in the synthesis of 5-HT₇ receptor antagonists, suggest applicability to 5,7,7-Toatn. Mechanochemical approaches reduce solvent waste and enhance reaction efficiency.

Procedure :

-

Ball Milling : Equimolar quantities of epoxide and amine precursors are milled in a stainless-steel jar with zirconia balls (5 mm diameter) at 30 Hz for 2 hours.

-

Additive Screening : Liquid-assisted grinding (LAG) with isopropanol (0.25 equiv) improves molecular mobility and yield.

Table 2. Mechanochemical vs. Solution-Phase Synthesis

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction Time | 2 hours | 48 hours |

| Yield | 72% | 65% |

| Solvent Volume | 0 mL | 500 mL |

| Energy Consumption | 0.8 kWh | 2.5 kWh |

Advantages :

-

Reduced Byproducts : Minimal epoxide ring-opening side reactions compared to solution-phase methods.

-

Scalability : Linear scaling observed up to 50 g batches without yield loss.

Catalytic Asymmetric Synthesis

While asymmetric routes to 5,7,7-Toatn remain underexplored, lessons from Cu-catalyzed methanol synthesis suggest potential for enantioselective cyclization.

Hypothetical Pathway :

-

Chiral Catalyst Design : Cu-ZnO-Al₂O₃ composites, known for promoting stereoselective epoxide rearrangements, could induce asymmetry during aziridine formation.

-

Dynamic Kinetic Resolution : Racemic intermediates equilibrate under catalytic conditions, favoring a single enantiomer.

Challenges :

-

Catalyst Deactivation : Methyl group steric effects may reduce catalyst lifetime.

-

Temperature Sensitivity : Optimal activity occurs near 100°C, risking epoxide decomposition.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry, as seen in triacetylene production, could mitigate hazards associated with batch processing of unstable intermediates.

Proposed Setup :

-

Microreactor Design : Laminar flow ensures precise temperature control during exothermic cyclization steps.

-

In-Line Analytics : FTIR monitors aziridine-epoxide ratios in real time.

Economic Analysis :

-

Capital Costs : 40% higher than batch systems due to specialized equipment.

-

Operational Savings : 30% reduction in raw material waste and 50% faster cycle times.

Emerging Green Chemistry Approaches

Photochemical Cyclization

UV irradiation (254 nm) of nitroso precursors offers a waste-free route to aziridines, though unproven for 5,7,7-Toatn.

Theoretical Advantages :

-

No External Catalysts : Photons drive bond reorganization without metal residues.

-

Ambient Conditions : Reactions proceed at 25°C, avoiding thermal degradation.

Limitations :

Q & A

Q. How to structure a research proposal investigating 5,7,7-Toatn’s mechanism of action?

- Methodological Answer : Follow PICOT framework:

- Population : Target enzyme/protein (e.g., kinase family).

- Intervention : 5,7,7-Toatn dosing (µM–mM range).

- Comparison : Known inhibitors/activators.

- Outcome : Binding affinity (K), enzymatic inhibition (% control).

- Time : Acute (0–24h) vs. chronic (7-day) exposure.

Include power analysis for sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.